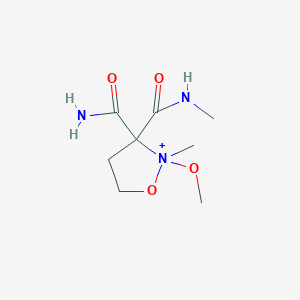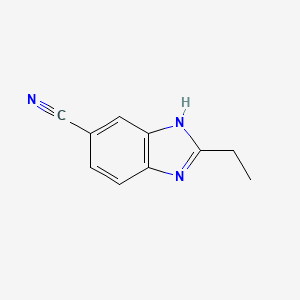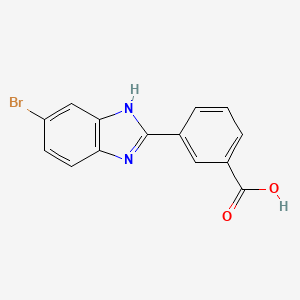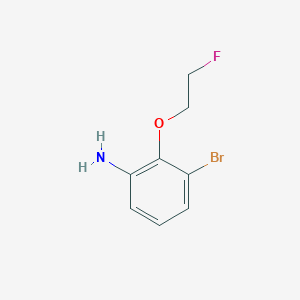
2-methoxy-N'3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is a chemical compound with the molecular formula C8H15N3O4 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethylamine with a suitable oxazolidine precursor in the presence of a methoxy group donor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- 3-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- 2-ethoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
Uniqueness
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and dimethyl substitutions influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N3O4+ |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-methoxy-3-N',2-dimethyl-1,2-oxazolidin-2-ium-3,3-dicarboxamide |
InChI |
InChI=1S/C8H15N3O4/c1-10-7(13)8(6(9)12)4-5-15-11(8,2)14-3/h4-5H2,1-3H3,(H2-,9,10,12,13)/p+1 |
InChI Key |
WJKNNIWPKNGYFQ-UHFFFAOYSA-O |
Canonical SMILES |
CNC(=O)C1(CCO[N+]1(C)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15238780.png)


![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)

![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)



![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)

![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)
